molecular formula C18H15N3O2 B13136898 [3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)- CAS No. 821784-19-4

[3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-

Cat. No.: B13136898
CAS No.: 821784-19-4
M. Wt: 305.3 g/mol
InChI Key: PCRJMGWIPGRJLO-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and a bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with a bipyridine derivative. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine is unique due to its combination of the benzo[d][1,3]dioxole and bipyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound [3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)- is a complex organic molecule that combines a bipyridine structure with a benzodioxole moiety. This unique combination is believed to confer various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological activities of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-[3,4'-bipyridin]-5-amine typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with a bipyridine derivative. The reaction is often facilitated by catalysts under controlled temperature conditions to optimize yield and purity . Characterization techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed to confirm the structure of the synthesized compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of [3,4'-Bipyridin]-5-amine derivatives. For instance, compounds with similar structures have demonstrated significant bactericidal and fungicidal activities. In vitro assays have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial effects, suggesting that modifications to the bipyridine structure can enhance efficacy against specific pathogens .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. It is hypothesized that it binds to enzymes or receptors involved in critical biochemical pathways, thereby modulating their activity. For example, molecular docking studies have indicated strong binding affinities to bacterial enzyme targets, which are essential for bacterial survival .

Comparative Analysis

To better understand the unique properties of N-(1,3-benzodioxol-5-ylmethyl)-[3,4'-bipyridin]-5-amine, it is beneficial to compare it with similar compounds. The following table summarizes key similarities and differences:

Compound NameStructural FeaturesBiological ActivityNotable Findings
N-(1,3-benzodioxol-5-yl)methylamineBenzodioxole moiety onlyModerate antibacterialLacks bipyridine's enhanced activity
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamideSimilar benzodioxole structureAntifungal propertiesDifferent functional group affects activity
N-(1,3-benzodioxol-5-ylmethyl)-[3,4'-bipyridin]-5-amine Unique bipyridine + benzodioxoleStrong antibacterial & antifungalHigh binding affinity in docking studies

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Antibacterial Activity : A study evaluated the antibacterial effects of various bipyridine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the benzodioxole structure significantly enhanced antibacterial activity compared to simpler derivatives .
  • Antioxidant Properties : Research has also explored the antioxidant capabilities of similar compounds. Compounds derived from bipyridine structures showed significant radical scavenging activity in DPPH assays, indicating potential therapeutic benefits in oxidative stress-related conditions .

Properties

CAS No.

821784-19-4

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C18H15N3O2/c1-2-17-18(23-12-22-17)7-13(1)9-21-16-8-15(10-20-11-16)14-3-5-19-6-4-14/h1-8,10-11,21H,9,12H2

InChI Key

PCRJMGWIPGRJLO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CN=CC(=C3)C4=CC=NC=C4

Origin of Product

United States

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